2-(4-Piperidinyl)-1,3-benzothiazole
Overview
Description
2-(4-Piperidinyl)-1,3-benzothiazole is a heterocyclic compound that contains both a piperidine ring and a benzothiazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties. The presence of the piperidine ring, a six-membered ring containing one nitrogen atom, and the benzothiazole ring, a bicyclic structure containing both sulfur and nitrogen atoms, contributes to its unique chemical behavior and biological activity.
Mechanism of Action
Target of Action
The primary target of 2-(4-Piperidinyl)-1,3-benzothiazole is the voltage-gated sodium channel isoform NaV1.7 . This channel is a critical player in the transmission of nociceptive information and has been heavily implicated in human genetic pain disorders .
Mode of Action
This compound, also known as compound 194, interacts with its target by inhibiting the CRMP2-Ubc9 interaction . This interaction reduces NaV1.7 currents in small dorsal root ganglia (DRG) sensory neurons by interfering with channel trafficking and reducing NaV1.7 membrane localization .
Biochemical Pathways
The biochemical pathways affected by this compound involve reactions like hydrolysis, hydroxylation, N- and O-dealkylation, and O-methylation . Furthermore, phase II metabolic reactions can be expected, comprising glucuronide or sulfate conjugate formation .
Result of Action
The result of the action of this compound is a reduction in pain. The compound has been shown to reverse mechanical allodynia in a chronic constriction injury model of neuropathic pain . It also reverses the increased latency to cross an aversive barrier in a mechanical conflict-avoidance task following chronic constriction injury .
Action Environment
The action environment of this compound is primarily the nervous system, specifically the nociceptive afferent fibers in the skin, the presynaptic terminals of the spinal cord dorsal horn, and the cell bodies of dorsal root ganglia neurons
Biochemical Analysis
Biochemical Properties
2-(4-Piperidinyl)-1,3-benzothiazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions of this compound is with cyclin-dependent kinases (CDKs), which are essential regulators of the cell cycle. By inhibiting CDKs, this compound can induce cell cycle arrest and apoptosis in cancer cells . Additionally, this compound has been shown to interact with opioid receptors, particularly the nociceptin receptor, which is involved in pain modulation and anxiety .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. In cancer cells, this compound induces cell cycle arrest and apoptosis by inhibiting CDKs . It also affects cell signaling pathways, such as the PI3K-Akt-mTOR pathway, which is crucial for cell growth and survival . Furthermore, this compound influences gene expression by modulating the activity of transcription factors and other regulatory proteins. This compound has been shown to downregulate the expression of anti-apoptotic proteins like Mcl-1, thereby promoting apoptosis in cancer cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of CDKs, inhibiting their kinase activity and preventing the phosphorylation of target proteins required for cell cycle progression . This inhibition leads to cell cycle arrest at the G1 or G2 phase, followed by apoptosis. Additionally, this compound interacts with opioid receptors, modulating their signaling pathways and influencing pain perception and anxiety . The compound also affects gene expression by inhibiting transcriptional CDKs, leading to the downregulation of anti-apoptotic proteins and the induction of apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained inhibition of CDKs and consistent induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively inhibits CDKs and induces apoptosis without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect, beyond which adverse effects become prominent .
Metabolic Pathways
This compound is involved in several metabolic pathways. It undergoes biotransformation primarily in the liver, where it is metabolized by cytochrome P450 enzymes . The metabolites of this compound are further processed through phase II metabolic reactions, such as glucuronidation and sulfation . These metabolic pathways play a crucial role in determining the bioavailability and clearance of the compound from the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with organic cation transporters, which facilitate its uptake into cells . Once inside the cells, this compound can accumulate in specific tissues, such as the liver and kidneys, where it exerts its biological effects . The distribution of this compound is influenced by its physicochemical properties, including its solubility and lipophilicity.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound has been shown to localize primarily in the cytoplasm, where it interacts with CDKs and other target proteins . Additionally, this compound can translocate to the nucleus, where it modulates gene expression by inhibiting transcriptional CDKs . The subcellular localization of this compound is influenced by specific targeting signals and post-translational modifications that direct it to specific compartments or organelles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Piperidinyl)-1,3-benzothiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiophenol with a piperidine derivative under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzothiazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. These processes often include the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of catalysts and specific reaction conditions can be tailored to maximize the production of the desired compound.
Chemical Reactions Analysis
Types of Reactions
2-(4-Piperidinyl)-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazole ring to a dihydrobenzothiazole.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the piperidine and benzothiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole or piperidine rings.
Scientific Research Applications
2-(4-Piperidinyl)-1,3-benzothiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Comparison with Similar Compounds
Similar Compounds
2-(4-Piperidinyl)-1,3-benzimidazole: Similar structure but contains a benzimidazole ring instead of a benzothiazole ring.
2-(4-Piperidinyl)-1,3-benzoxazole: Contains a benzoxazole ring, differing by the presence of an oxygen atom instead of sulfur.
Uniqueness
2-(4-Piperidinyl)-1,3-benzothiazole is unique due to the presence of both sulfur and nitrogen in its bicyclic structure, which imparts distinct chemical and biological properties. The combination of the piperidine and benzothiazole rings allows for diverse chemical reactivity and potential pharmacological activities that are not observed in similar compounds with different heteroatoms.
Properties
IUPAC Name |
2-piperidin-4-yl-1,3-benzothiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2S/c1-2-4-11-10(3-1)14-12(15-11)9-5-7-13-8-6-9/h1-4,9,13H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYASANLJWAJEPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NC3=CC=CC=C3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40363121 | |
Record name | 2-(4-piperidinyl)-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40363121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>32.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49665782 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
51784-73-7 | |
Record name | 2-(4-piperidinyl)-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40363121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(piperidin-4-yl)-1,3-benzothiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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